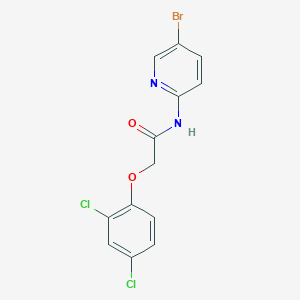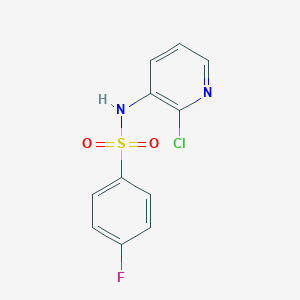
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and proliferation.
Mecanismo De Acción
BDA-410 inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and proliferation. Inhibition of CK2 by BDA-410 results in the downregulation of these processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a potent inhibitory effect on CK2, with an IC50 value of 0.5 μM. BDA-410 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, BDA-410 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BDA-410 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDA-410 is a highly potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, BDA-410 has some limitations for lab experiments. BDA-410 is a small molecule inhibitor, and as such, it may have off-target effects on other kinases. Additionally, BDA-410 has poor solubility in water, which may limit its use in some experiments.
Direcciones Futuras
BDA-410 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One possible future direction is the development of BDA-410 derivatives with improved solubility and selectivity. Additionally, BDA-410 could be combined with other anti-cancer agents to enhance its efficacy. Finally, the role of CK2 in other diseases such as cardiovascular disease and diabetes could be explored using BDA-410 as a tool.
Métodos De Síntesis
The synthesis of BDA-410 involves several steps, starting with the reaction of 2,4-dichlorophenol with 2-bromoacetyl bromide to obtain 2,4-dichloro-2-bromoacetylphenol. This intermediate is then reacted with 5-bromopyridine-2-amine to produce the final product, BDA-410. The synthesis of BDA-410 has been optimized to yield a high purity product with good reproducibility.
Aplicaciones Científicas De Investigación
BDA-410 has been extensively studied for its potential therapeutic applications. CK2 is overexpressed in various types of cancer, and its inhibition by BDA-410 has been shown to induce apoptosis in cancer cells. BDA-410 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDA-410 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H9BrCl2N2O2 |
|---|---|
Peso molecular |
376 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H9BrCl2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Clave InChI |
NXLWCHWLAXGJMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)